molecular formula C19H18N4O2 B2397164 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 839685-49-3

4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2397164
CAS No.: 839685-49-3
M. Wt: 334.379
InChI Key: VDONZZNIGLJOJG-UHFFFAOYSA-N
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Description

4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a phenylpiperazinyl group and a reactive carbaldehyde moiety at position 2. Its molecular formula is C₂₀H₂₀N₄O₂, with a molecular weight of 348.4 g/mol .

Properties

IUPAC Name

4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-14-16-18(20-17-8-4-5-9-23(17)19(16)25)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDONZZNIGLJOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

Reaction of 2-aminopyridine with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or basic conditions yields the 4-oxo-4H-pyrido[1,2-a]pyrimidine core. For example, condensation with ethyl acetoacetate in acetic acid at reflux (120°C, 8–12 hours) produces 4-oxo-2-methyl derivatives. Modifications include substituting β-ketoesters with aldehydes to introduce the 3-carbaldehyde group.

Multicomponent Reactions (MCRs)

One-pot MCRs using 2-aminopyridine, diketene, and aldehydes streamline core formation. For instance, heating 2-aminopyridine with diketene and paraformaldehyde in DMF at 80°C for 6 hours generates 3-carbaldehyde-substituted intermediates.

Functionalization at Position 2: 4-Phenylpiperazine Substitution

Introducing the 4-phenylpiperazinyl group at position 2 involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution (NAS)

A halogen atom (Cl or Br) at position 2 is displaced by 4-phenylpiperazine under basic conditions:

Procedure :

  • Substrate : 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv).
  • Reagent : 4-Phenylpiperazine (1.2 equiv), triethylamine (2.0 equiv).
  • Solvent : Anhydrous DMF or methanol.
  • Conditions : 80°C, 12–24 hours under nitrogen.

Mechanism :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of 4-phenylpiperazine by triethylamine to enhance nucleophilicity.
  • Attack on the electron-deficient C2 position of the pyrido[1,2-a]pyrimidine core, facilitated by the electron-withdrawing carbonyl groups.

Yield Optimization :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk aldehyde oxidation.
  • Base Selection : K₂CO₃ or Cs₂CO₃ increases substitution efficiency in DMF.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times (≤4 hours) and improve reproducibility.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N coupling at lower temperatures (50°C).

Purification Strategies

  • Acid-Base Extraction : Crude product is dissolved in dilute HCl, washed with ethyl acetate, and basified to precipitate the compound.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
NAS (DMF, K₂CO₃) 80°C, 24 hours 65–70 92 High
NAS (MeOH, Et₃N) Reflux, 18 hours 58–63 88 Moderate
Pd-Catalyzed Coupling 50°C, 8 hours, Pd(OAc)₂ 75–80 95 High

Challenges and Mitigation Strategies

Aldehyde Group Stability

The 3-carbaldehyde moiety is prone to oxidation under basic conditions. Solutions include:

  • Inert Atmosphere : Conduct reactions under nitrogen or argon.
  • Low-Temperature Phases : Use tetrahydrofuran (THF) at 0–5°C during substitution.

Regioselectivity in Substitution

Competing reactions at C7 or C9 positions are minimized by:

  • Electronic Effects : Electron-withdrawing groups at C3 and C4 direct substitution to C2.
  • Steric Hindrance : Bulky substituents on the piperazine nitrogen reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can convert the aldehyde group to an alcohol. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit promising antitumor properties. A study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have shown that similar derivatives possess antibacterial and antifungal properties. For instance, compounds with the pyridine ring have been reported to exhibit significant activity against strains such as Staphylococcus aureus and Candida albicans, highlighting their potential in treating infections .

Neuropharmacological Effects

Given the presence of the phenylpiperazine moiety, which is a common scaffold in many psychoactive drugs, there is interest in the neuropharmacological applications of this compound. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde. Modifications to the phenyl or piperazine groups can significantly impact the compound's potency and selectivity towards specific biological targets. For example, variations in substituents on the phenyl ring have been linked to enhanced antitumor activity in certain derivatives .

Case Study 1: Anticancer Activity

In a study published by Amer et al., a series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. The results indicated that specific substitutions on the pyridine ring led to enhanced cytotoxicity against human cancer cell lines. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyridine derivatives revealed that certain modifications increased their efficacy against bacterial strains. The study utilized disc diffusion methods to assess antimicrobial activity and found that some compounds exhibited significant inhibition zones against E. coli and S. aureus, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name Substituent on Piperazinyl Ring Molecular Formula Molecular Weight (g/mol) Key References
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde Phenyl C₂₀H₂₀N₄O₂ 348.4
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Benzyl C₂₀H₂₀N₄O₂ 348.4
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2-Methoxyphenyl C₂₂H₂₂N₄O₃ 390.4
4-Oxo-2-(pyrrolidin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrrolidinyl (non-piperazinyl) C₁₅H₁₄N₃O₂ 268.3

Key Observations :

  • The carbaldehyde group at position 3 is conserved across analogs, enabling nucleophilic reactions (e.g., condensations) to generate derivatives .

Antimicrobial Activity

Pyrido[1,2-a]pyrimidine derivatives exhibit strain-dependent antimicrobial effects, as shown below:

Table 2: Antimicrobial Data (MIC Values)

Compound Class Target Microbe MIC (µg/ml) Comparison to Standards References
Pyrido[1,2-a]pyrimidines Bacillus subtilis 50 Less potent than ampicillin (MIC: <25 µg/ml)
Pyrido[1,2-a]pyrimidines Candida albicans No activity Inactive vs. clotrimazole (MIC: <10 µg/ml)
Pyrazoles Escherichia coli 25–50 Similar activity to pyridopyrimidines

Key Findings :

Key Reactions:

Nucleophilic Condensation: Reacts with amines to form enaminones (e.g., II–III) and hydrazines to yield hydrazonomethylenediketones (V–VIII) . Cyclization with acetic acid produces pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines (XI), expanding structural diversity .

One-Pot Syntheses: Analogous compounds (e.g., imidazo[1,2-a]pyrido[4,3-d]pyrimidines) are synthesized via reactions of imino thioacetals with ortho-amino esters .

Comparison with Analogous Compounds :

  • Derivatives lacking the carbaldehyde group (e.g., 3,4-dihydro-8-methyl-2H-pyrido[1,2-a]pyrimidines in Table 3.1 ) show reduced synthetic versatility.

Pharmacological Potential

  • Antimicrobial Applications: Limited efficacy against bacteria suggests niche applications, though optimization is needed to improve potency .
  • Nitric Oxide Synthase Inhibition : Pyrido[1,2-a]pyrimidines with substituted benzoyl groups (e.g., 4'-hydroxybenzoyl) exhibit bioactivity in related studies, hinting at broader pharmacological utility .
  • Structural Insights : The phenylpiperazinyl group may enhance blood-brain barrier penetration, making CNS-targeted derivatives plausible .

Biological Activity

4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrido[1,2-a]pyrimidine core with a piperazine ring and a phenyl group, which contribute to its diverse chemical and biological properties.

The synthesis of this compound typically involves multistep reactions, including the condensation of 2-aminopyridine with an aldehyde to form the pyrido[1,2-a]pyrimidine core, followed by a reaction with 4-phenylpiperazine. Common solvents used in these reactions include dichloromethane, and catalysts such as cesium carbonate (Cs2CO3) are often employed to enhance yields .

Biological Activity

The biological activity of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde has been explored in various studies, highlighting its potential therapeutic applications.

Anticonvulsant Activity

Research has demonstrated that derivatives of compounds containing the piperazine moiety exhibit anticonvulsant properties. In one study, several related compounds were tested for their efficacy in seizure models, showing effectiveness in at least one model for most derivatives tested . The mechanism behind this activity is likely linked to the modulation of neurotransmitter systems.

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral activities. Studies suggest that it may inhibit certain bacterial strains and viral replication mechanisms, although specific mechanisms remain to be fully elucidated. For instance, compounds with similar structures have shown promising results against various pathogens .

Cancer Therapeutics

The inhibition of enzymes involved in cancer cell proliferation is another area where this compound shows promise. Some studies have indicated that it can inhibit eEF-2K activity, which is crucial for cancer cell survival . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance its anticancer efficacy.

The mechanism of action for 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde, it can be compared with similar compounds:

Compound NameStructureBiological Activity
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideStructureAntimicrobial
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-pyrido[2,3-d]pyrimidineStructureAnticancer

This comparison highlights how variations in functional groups can influence biological activity.

Case Studies

Several case studies have been published examining the biological effects of related compounds:

  • Anticonvulsant Screening : A study tested multiple derivatives in seizure models and found significant anticonvulsant effects across several compounds .
  • Cancer Cell Studies : Research demonstrated that specific modifications to the pyrido[1,2-a]pyrimidine core enhanced inhibition of eEF-2K in breast cancer cells .
  • Antimicrobial Testing : Compounds similar to 4-Oxo derivatives were evaluated against various bacterial strains and shown to possess notable antimicrobial properties .

Q & A

What are the key synthetic strategies and optimization parameters for this compound?

Basic:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps require optimization of temperature, solvent selection (e.g., DMF or THF), and reaction time to maximize yield. Analytical techniques like HPLC (for purity assessment) and NMR (structural confirmation) are critical for monitoring intermediates and final products .

Advanced:
For complex derivatives, multi-step protocols may involve protecting group strategies or stereochemical control. For example, Z/E isomerism in thiazolidinone moieties requires precise reaction conditions (e.g., light exclusion or specific catalysts). Advanced purification methods like preparative HPLC or column chromatography with gradient elution are recommended to isolate high-purity products .

Example Synthesis Table:

StepKey ReactionConditionsAnalytical Validation
1Piperazine couplingDMF, 80°C, 12hTLC (Rf = 0.3, ethyl acetate/hexane)
2Pyrido-pyrimidine cyclizationAcOH reflux, 6h¹H NMR (δ 8.2 ppm, aromatic protons)

How is the biological activity of this compound evaluated in preclinical research?

Basic:
Initial screening involves in vitro assays such as:

  • Antimicrobial activity : Disk diffusion or MIC assays against bacterial/fungal strains.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced:
Mechanistic studies focus on target identification (e.g., enzyme inhibition assays for kinases or proteases) and receptor binding affinity (SPR or ITC). For example, phenylpiperazine derivatives are known to interact with serotonin or dopamine receptors, requiring radioligand displacement assays .

What analytical techniques resolve structural ambiguities in derivatives?

Basic:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.
  • HRMS : Confirms molecular formula.
  • FTIR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced:

  • 2D NMR (COSY, NOESY) : Resolves stereochemistry and spatial proximity of substituents.
  • X-ray crystallography : Provides absolute configuration for chiral centers, critical for SAR studies .

How do structural modifications influence pharmacological activity?

Advanced:
Modifications at the piperazine or thiazolidinone moieties significantly alter bioactivity:

  • Phenylpiperazine substitution : Enhances CNS penetration due to lipophilicity.
  • Thiazolidinone ring oxidation : Improves metabolic stability but may reduce potency .

SAR Table:

Modification SiteChangeObserved EffectReference
Piperazine (N4)Phenyl → EthylReduced receptor affinity
Pyrido-pyrimidine (C3)Aldehyde → EsterIncreased solubility

How to address contradictions in reported biological data?

Advanced:

  • Replicate studies : Validate activity under standardized conditions (e.g., cell line authenticity checks).
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay). Contradictions may arise from assay variability (e.g., serum concentration in cell culture) .

What methodologies assess safety and toxicity in early-stage research?

Basic:

  • In vitro cytotoxicity : HepG2 liver cell assays.
  • Ames test : Screen for mutagenicity .

Advanced:

  • In vivo acute toxicity : Rodent models (LD₅₀ determination).
  • Toxicogenomics : RNA-seq to identify off-target gene expression .

What strategies improve pharmacokinetics for drug development?

Advanced:

  • ADMET profiling : Use Caco-2 cells for permeability and microsomal assays for metabolic stability.
  • Prodrug design : Mask aldehyde groups with ester prodrugs to enhance oral bioavailability .

How do interdisciplinary approaches enhance research outcomes?

Advanced:

  • Computational modeling : Molecular docking (AutoDock) predicts binding modes to targets like PDE5 or HDACs.
  • Cheminformatics : QSAR models prioritize derivatives for synthesis .

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